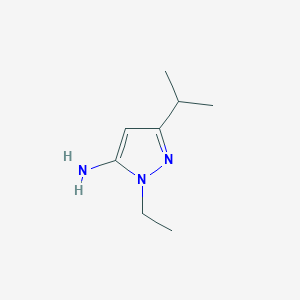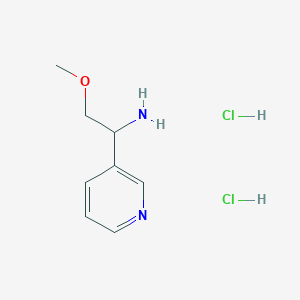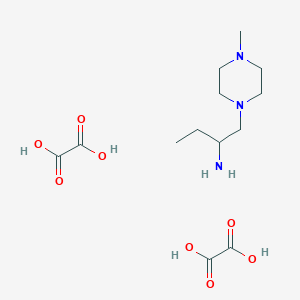
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride, also known as AMPPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has focused on synthesizing derivatives of the pyrazolone compound and evaluating their antimicrobial activity. For example, the synthesis of pyrano, pyrido, oxazino, and spiro pyrazole derivatives from 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has shown significant antimicrobial activity against microbial strains like S. aureus, E. coli, and C. albicans. This suggests the compound's potential as a precursor in developing new antimicrobial agents (E. Abdelrahman et al., 2020).
Corrosion Inhibition
Another application involves the compound's use in corrosion inhibition. Pyrazole derivatives have been synthesized and studied for their efficiency in inhibiting corrosion of metal alloys in acidic environments. These compounds act as site-blocking inhibitors, forming protective films on metal surfaces, thereby mitigating corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (S. Mahmoud, 2005).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 3-pyrazolone derivatives, including variants of the discussed compound, has been determined using X-ray diffraction methods. Such studies provide insights into the compound's tautomeric forms and molecular interactions, which are essential for understanding its reactivity and potential applications in material science and drug design (M. Kimura, 1986).
Synthetic Applications
The compound has served as a key precursor in the synthesis of various heterocyclic compounds. These synthetic approaches have led to the development of molecules with potential applications in pharmaceuticals, demonstrating the compound's versatility as a synthetic building block (Viviana Cuartas et al., 2017).
Propriétés
IUPAC Name |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTAPFWGUGMHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)
![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2600825.png)

![5-((3-bromobenzyl)thio)-2-ethyl-6-isobutyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2600827.png)





![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2600837.png)
